molecular formula C10H15NO6 B12690843 (5-((Dimethylamino)methyl)furan-2-yl)methanol oxalate CAS No. 94108-18-6

(5-((Dimethylamino)methyl)furan-2-yl)methanol oxalate

Cat. No.: B12690843
CAS No.: 94108-18-6
M. Wt: 245.23 g/mol
InChI Key: LPEPZLWYFUKEHI-UHFFFAOYSA-N
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Description

(5-((Dimethylamino)methyl)furan-2-yl)methanol oxalate is a chemical compound that features a furan ring substituted with a dimethylamino group and a methanol group The oxalate part of the compound indicates that it is a salt or ester of oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-((Dimethylamino)methyl)furan-2-yl)methanol oxalate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Addition of the Methanol Group: The methanol group can be added through hydroxymethylation reactions.

    Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of furan-2-carboxylic acid.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: The compound may influence cell signaling pathways.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Therapeutics: Investigated for its potential therapeutic effects in various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-((Dimethylamino)methyl)furan-2-yl)methanol oxalate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A simpler furan derivative used as a biofuel.

    Furan-2-carboxylic acid: An oxidation product of the compound.

    N,N-Dimethylaminomethylfuran: A related compound with similar functional groups.

Uniqueness

(5-((Dimethylamino)methyl)furan-2-yl)methanol oxalate is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

94108-18-6

Molecular Formula

C10H15NO6

Molecular Weight

245.23 g/mol

IUPAC Name

[5-[(dimethylamino)methyl]furan-2-yl]methanol;oxalic acid

InChI

InChI=1S/C8H13NO2.C2H2O4/c1-9(2)5-7-3-4-8(6-10)11-7;3-1(4)2(5)6/h3-4,10H,5-6H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

LPEPZLWYFUKEHI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)CO.C(=O)(C(=O)O)O

Origin of Product

United States

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